2,2'-Diacetylbiphenyl
Overview
Description
2,2'-Diacetylbiphenyl is an organic compound with the molecular formula C16H14O2 It is a derivative of acetophenone, characterized by the presence of an additional phenyl group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2'-Diacetylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where acetophenone reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura coupling have been explored for the synthesis of this compound, offering potential advantages in terms of selectivity and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2'-Diacetylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-[2-(2-hydroxyphenyl)phenyl]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
2,2'-Diacetylbiphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and resins
Mechanism of Action
The mechanism of action of 2,2'-Diacetylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s ability to undergo various chemical transformations also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Acetophenone: The simplest aromatic ketone, used as a precursor in the synthesis of various organic compounds.
Benzophenone: Another aromatic ketone with two phenyl groups, used in the production of perfumes and as a photoinitiator in UV-curable coatings.
1-Phenylethanone: A related compound with a single phenyl group, used in organic synthesis.
Uniqueness: Its additional phenyl group enhances its stability and allows for more diverse chemical modifications compared to simpler ketones .
Properties
IUPAC Name |
1-[2-(2-acetylphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11(17)13-7-3-5-9-15(13)16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOAGYXOEAQXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393265 | |
Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24017-95-6 | |
Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.